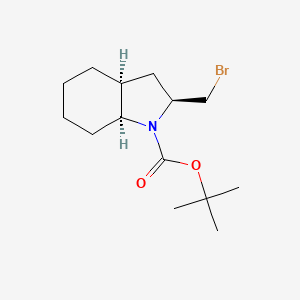aminehydrochloride](/img/structure/B13519392.png)
[(5-Bromo-2-nitrophenyl)methyl](methyl)aminehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-bromo-2-nitrophenyl)methylamine hydrochloride is a chemical compound with the molecular formula C8H9BrN2O2·HCl It is a derivative of aniline, where the aniline ring is substituted with a bromine atom at the 5-position and a nitro group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-bromo-2-nitrophenyl)methylamine hydrochloride typically involves a multi-step process:
Nitration: The starting material, 5-bromoaniline, undergoes nitration to introduce the nitro group at the 2-position, forming 5-bromo-2-nitroaniline.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride or iron powder in the presence of hydrochloric acid.
Methylation: The resulting 5-bromo-2-aminophenyl compound is methylated using formaldehyde and formic acid or methyl iodide to introduce the methyl group.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of (5-bromo-2-nitrophenyl)methylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings.
化学反応の分析
Types of Reactions
(5-bromo-2-nitrophenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as tin(II) chloride, iron powder, or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide, ammonia, or alkyl halides.
Major Products
Oxidation: Products include nitroso and nitro derivatives.
Reduction: Products include various amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in hydroxyl, amino, or alkyl-substituted compounds.
科学的研究の応用
(5-bromo-2-nitrophenyl)methylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (5-bromo-2-nitrophenyl)methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, potentially altering their function and activity.
類似化合物との比較
(5-bromo-2-nitrophenyl)methylamine hydrochloride can be compared with other similar compounds such as:
5-bromo-2-nitroaniline: Lacks the methylamine group, resulting in different reactivity and applications.
2-nitroaniline: Lacks both the bromine and methylamine groups, leading to distinct chemical properties.
5-bromoaniline:
特性
分子式 |
C8H10BrClN2O2 |
|---|---|
分子量 |
281.53 g/mol |
IUPAC名 |
1-(5-bromo-2-nitrophenyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C8H9BrN2O2.ClH/c1-10-5-6-4-7(9)2-3-8(6)11(12)13;/h2-4,10H,5H2,1H3;1H |
InChIキー |
PAQRQRCTLPTHCQ-UHFFFAOYSA-N |
正規SMILES |
CNCC1=C(C=CC(=C1)Br)[N+](=O)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


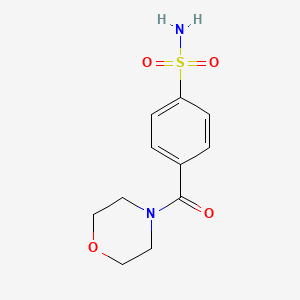


![Methyl 4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13519330.png)
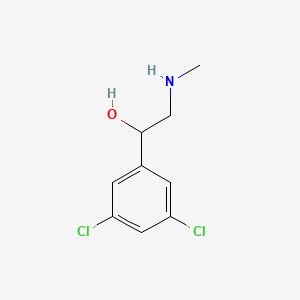
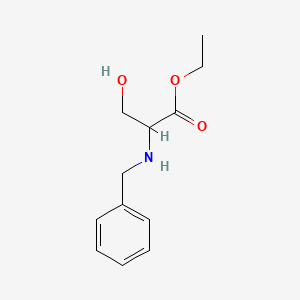
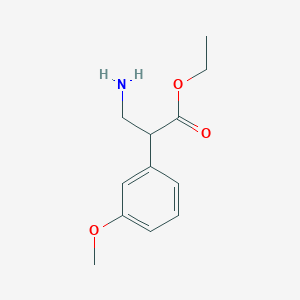
![2-cyano-N-[4-(4-fluoro-1H-1,3-benzodiazol-2-yl)phenyl]-2,2-dimethylacetamide](/img/structure/B13519344.png)

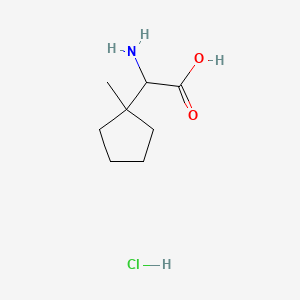

![(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline](/img/structure/B13519373.png)

